molecular formula C8H6O2S B13037585 Benzo[b]thiophene-5,6-diol

Benzo[b]thiophene-5,6-diol

Cat. No.: B13037585
M. Wt: 166.20 g/mol
InChI Key: HYXXHVCDZORYJW-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-5,6-diol is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-5,6-diol typically involves the functionalization of the benzothiophene core. One common method is the hydroxylation of benzo[b]thiophene using suitable oxidizing agents. For instance, the use of reagents like hydrogen peroxide or m-chloroperbenzoic acid can introduce hydroxyl groups at the 5 and 6 positions of the benzothiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled hydroxylation. Catalysts such as transition metal complexes can be employed to enhance the selectivity and yield of the desired diol product .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-5,6-diol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the diol to the corresponding dihydrobenzothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

Scientific Research Applications

Benzo[b]thiophene-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-5,6-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Benzothiophene: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.

    Benzo[b]thiophene-2,3-diol: Another dihydroxy derivative with hydroxyl groups at different positions, leading to different chemical and biological properties.

    Thiophene: A simpler heterocycle without the fused benzene ring, exhibiting different reactivity and applications.

Uniqueness: Benzo[b]thiophene-5,6-diol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted applications in various scientific fields .

Properties

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

1-benzothiophene-5,6-diol

InChI

InChI=1S/C8H6O2S/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H

InChI Key

HYXXHVCDZORYJW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)O)O

Origin of Product

United States

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